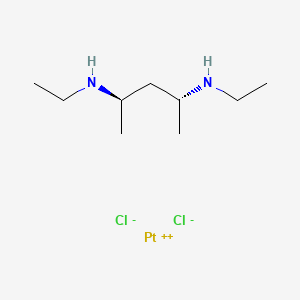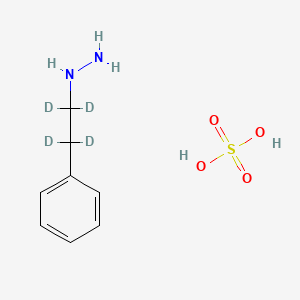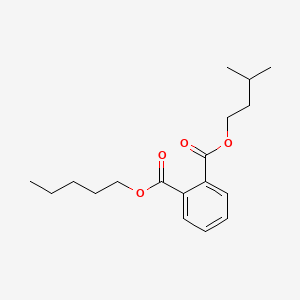
Dichloro-(R,R)-(N,N'-diethyl-2,4-pentanediamine)platinum(II)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is a platinum-based coordination compound. Platinum compounds have been extensively studied for their potential applications in various fields, including catalysis, medicine, and materials science. This particular compound is of interest due to its unique chiral properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride typically involves the coordination of (R,R)-N,N’-diethyl-2,4-pentanediamine with a platinum precursor, such as platinum(II) chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation. The reaction conditions often include the use of solvents like dichloromethane or ethanol and may require heating to facilitate the coordination process .
Industrial Production Methods
Industrial production methods for platinum-based compounds often involve large-scale synthesis using similar coordination chemistry principles. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride can undergo various chemical reactions, including:
Oxidation: The platinum center can be oxidized to higher oxidation states.
Reduction: The compound can be reduced to form different platinum species.
Substitution: Ligand substitution reactions can occur, where the chloride ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and inert atmospheres, to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) species, while substitution reactions can produce a variety of platinum complexes with different ligands .
Applications De Recherche Scientifique
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of (R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride involves its interaction with biological molecules, such as DNA. The platinum center can form covalent bonds with nucleophilic sites on DNA, leading to the formation of DNA adducts. These adducts can interfere with DNA replication and transcription, ultimately leading to cell death. The compound’s chiral nature may also influence its interaction with biological targets, potentially enhancing its selectivity and efficacy .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cisplatin: A well-known platinum-based anticancer drug that forms DNA adducts and inhibits DNA replication.
Carboplatin: A platinum compound with a similar mechanism of action to cisplatin but with reduced toxicity.
Uniqueness
(R,R)-N,N’-diethyl-2,4-pentanediamine platinum dichloride is unique due to its chiral nature, which may provide advantages in terms of selectivity and reduced side effects compared to non-chiral platinum compounds.
Propriétés
Numéro CAS |
151436-58-7 |
|---|---|
Formule moléculaire |
C9H22Cl2N2Pt |
Poids moléculaire |
424.273 |
Nom IUPAC |
(2R,4R)-2-N,4-N-diethylpentane-2,4-diamine;platinum(2+);dichloride |
InChI |
InChI=1S/C9H22N2.2ClH.Pt/c1-5-10-8(3)7-9(4)11-6-2;;;/h8-11H,5-7H2,1-4H3;2*1H;/q;;;+2/p-2/t8-,9-;;;/m1.../s1 |
Clé InChI |
GRAOXLKMBXRSJW-YDVRIUSYSA-L |
SMILES |
CCNC(C)CC(C)NCC.[Cl-].[Cl-].[Pt+2] |
Synonymes |
dichloro(N,N-diethyl-2,4-pentanediamine)platinum(II) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-{[(Pentan-2-yl)amino]methyl}hexahydro-1H-pyrrolizine-1,2,7-triol](/img/structure/B585355.png)





![methyl 5-amino-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B585374.png)

